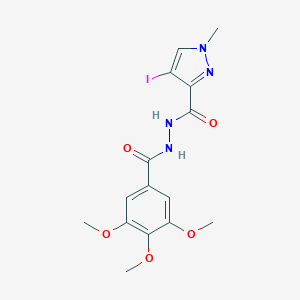
4-iodo-1-methyl-N'-(3,4,5-trimethoxybenzoyl)pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide is a complex organic compound that features a pyrazole ring substituted with iodine and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the coupling with a benzohydrazide. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include halogenating agents for iodination, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated compounds.
Scientific Research Applications
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and benzohydrazide moieties. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the benzohydrazide moiety.
3,4,5-trimethoxybenzohydrazide: Contains the benzohydrazide group but lacks the pyrazole ring.
Uniqueness
N’-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,4,5-trimethoxybenzohydrazide is unique due to the combination of its pyrazole and benzohydrazide structures, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C15H17IN4O5 |
|---|---|
Molecular Weight |
460.22 g/mol |
IUPAC Name |
4-iodo-1-methyl-N//'-(3,4,5-trimethoxybenzoyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C15H17IN4O5/c1-20-7-9(16)12(19-20)15(22)18-17-14(21)8-5-10(23-2)13(25-4)11(6-8)24-3/h5-7H,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
SXJJZEXEDTVOEG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B332221.png)
![N-(2,4-difluorophenyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B332222.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332225.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(2-furylmethylene)-1,3-thiazolidin-4-one](/img/structure/B332226.png)
![4-{3-[(4-bromobenzyl)oxy]benzylidene}-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332227.png)

![Dimethyl 5-{[(3-fluorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B332230.png)
![tetramethyl 6-(3-fluorobenzoyl)-7-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B332231.png)
![dimethyl 2-(1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B332232.png)
![2-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B332233.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B332234.png)
![3-({[4-Ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B332236.png)

![3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332244.png)
